N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-14-21(33-24(26-14)15-7-8-17(28-2)18(11-15)29-3)9-10-25-23(27)16-12-19(30-4)22(32-6)20(13-16)31-5/h7-8,11-13H,9-10H2,1-6H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCVBACERLEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides an overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 463.5 g/mol. The structure includes a thiazole ring, methoxy groups, and an amide linkage, which may contribute to its biological properties.
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The thiazole moiety is known for its role in various pharmacological effects, including antimicrobial and anticancer activities. The presence of multiple methoxy groups can enhance lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
Biological Activities
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Anticancer Activity :
- Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were evaluated against various cancer cell lines. Results indicated significant cytotoxicity, particularly in breast and colon cancer cells.
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Antimicrobial Properties :
- Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
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Anti-inflammatory Effects :
- Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer properties of a series of thiazole derivatives, including those similar to the target compound. The results revealed that certain modifications at the thiazole position significantly enhanced cytotoxicity against MCF-7 breast cancer cells (IC50 values ranging from 10 to 30 µM) compared to standard chemotherapeutics like doxorubicin.
Study 2: Antimicrobial Activity
In a study featured in Journal of Medicinal Chemistry, a set of thiazole-containing compounds was screened for antibacterial activity against MRSA and E. coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against MRSA, indicating potent antibacterial properties.
Research Findings Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 10-30 µM (MCF-7 cells) | Cancer Research |
| Antibacterial | MIC = 15 µg/mL (MRSA) | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduction in TNF-alpha levels | Inflammation Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
